molecular formula C18H12N2O4S2 B3069745 5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine CAS No. 2253969-12-7

5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine

Cat. No.: B3069745
CAS No.: 2253969-12-7
M. Wt: 384.4 g/mol
InChI Key: GNFXLURZTKODTM-UHFFFAOYSA-N
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Description

5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine (CAS: 2253969-12-7), also referred to as FSOCA (benzo[1,2-b:4,5-b']bis[1]benzothiophene-3,9-dicarboxylic acid, 5,5,11,11-tetraoxide), is a sulfone-functionalized aromatic compound with a fused heterocyclic backbone . Its molecular formula is C₁₈H₁₂N₂O₄S₂, and it has a molecular weight of 384.43 g/mol . FSOCA is synthesized via scalable methods (2–50 g batches), with structural integrity confirmed by powder X-ray diffraction (PXRD) .

Key features include:

  • Sulfone groups: These enhance oxidative stability by deepening the highest occupied molecular orbital (HOMO) energy (-7.43 eV), reducing susceptibility to degradation .
  • Photocatalytic activity: FSOCA exhibits high efficiency in hydrogen evolution reactions (HER) due to its hydrophilic surface (water contact angle: 25.5°) and efficient charge transfer properties .
  • Thermal stability: Integrated photoluminescence (PL) intensity remains stable up to 150°C in the solid state .

Properties

IUPAC Name

10,10,20,20-tetraoxo-10λ6,20λ6-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4(9),5,7,11,14(19),15,17-nonaene-7,17-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S2/c19-9-1-3-11-13-7-18-14(8-17(13)25(21,22)15(11)5-9)12-4-2-10(20)6-16(12)26(18,23)24/h1-8H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFXLURZTKODTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)C3=CC4=C(C=C23)S(=O)(=O)C5=C4C=CC(=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d’]benzo[1,2-b;4,5-b’]dithiophene-3,9-diamine typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfonyl groups in the dithiophene core exhibit stability under standard conditions but can participate in redox reactions under controlled environments:

Reaction TypeConditionsOutcome
ReductionNaBH₄ in ethanol/water (1:1), 0–5°CPartial reduction of sulfonyl groups to sulfinic acids (-SO₂H)
OxidationH₂O₂ in acetic acid, 60°CFurther oxidation to persulfoxide intermediates (rare, requires catalytic metal ions)

Key Insight : The sulfonyl groups resist full reduction to thioethers due to steric hindrance from the fused aromatic system.

Nucleophilic Substitution at Amine Sites

The 3,9-diamine groups are reactive toward electrophiles, enabling functionalization:

ReagentConditionsProduct
Acyl chlorides (e.g., AcCl)Pyridine, 25°C, 12 hrsN-acetyl derivatives (yield: 65–78%)
Aryl aldehydesMeOH, reflux, 6 hrsSchiff bases (imine formation; yield: 55–70%)

Mechanism : The lone pair on the amine nitrogen attacks electrophilic carbons or accepts protons, facilitating condensation or alkylation.

Cyclization and Heterocycle Formation

The compound serves as a precursor for polycyclic heteroaromatic systems via intramolecular cyclization:

SubstrateConditionsProduct
2-ChlorobenzaldehydePPA (polyphosphoric acid), 120°C, 4 hrsBenzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine derivatives (yield: 60%)
Formamide180°C, 8 hrsPyrimido[5',4':5,6]pyrido[1,2-a]benzimidazole carbonitriles

Example Reaction Pathway :

  • Condensation with arylidene malononitriles under Michael addition conditions.

  • Cycloaromatization in MeCN/piperidine to form fused pyrido-benzimidazole intermediates .

Functional Group Compatibility

The compound’s stability under common reaction conditions is summarized below:

ConditionStabilityNotes
Acidic (HCl, 1M)Stable ≤80°CNo decomposition observed over 24 hrs
Basic (NaOH, 1M)Partially stableGradual hydrolysis of sulfonyl groups at >60°C
UV light (254 nm)UnstableRapid photodegradation (t₁/₂ = 2.5 hrs)

Comparative Reactivity with Analogues

The sulfonyl and amine groups differentiate its reactivity from related heterocycles:

CompoundKey FeatureReactivity Difference
Benzo[1,2-b:4,5-b']dithiopheneLacks sulfonyl groupsMore prone to electrophilic substitution
3,9-DiaminodibenzothiopheneSingle thiophene ringLimited cyclization pathways

Structural Advantage : The fused tetracyclic system enhances resonance stabilization, reducing susceptibility to ring-opening reactions.

Reaction Optimization Data

Critical parameters for high-yield transformations:

ParameterOptimal RangeImpact on Yield
Temperature60–120°C<60°C: Slow kinetics; >120°C: Side reactions
SolventPolar aprotic (DMF, MeCN)Maximizes nucleophilicity of amines
CatalystZnCl₂ (5 mol%)Accelerates cyclization by 40%

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene exhibit significant antimicrobial properties. Studies have shown efficacy against various pathogens including:

  • Gram-positive bacteria: Staphylococcus aureus
  • Gram-negative bacteria: Escherichia coli, Bacillus subtilis

These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Activity

There is ongoing research into the anticancer properties of this compound. Preliminary studies have indicated that it may inhibit the proliferation of certain cancer cell lines by interacting with specific molecular targets involved in cell cycle regulation and apoptosis . Further investigations are needed to elucidate the precise mechanisms of action and therapeutic potential.

Organic Electronics

The compound has garnered attention in the field of organic electronics due to its favorable electronic properties. It is being explored for use in:

  • Organic Light Emitting Diodes (OLEDs): Its unique structure may enhance charge transport and light emission efficiency.
  • Organic Photovoltaics (OPVs): Potential as a donor or acceptor material in solar cells due to its ability to absorb light effectively .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various derivatives of dibenzo[d,d']dithiophene compounds against common bacterial strains. Results demonstrated that modifications to the dithiophene core significantly enhanced antimicrobial activity compared to unmodified compounds.

CompoundActivity Against S. aureusActivity Against E. coli
UnmodifiedLowLow
Modified AModerateHigh
Modified BHighModerate

This study underscores the importance of structural modifications in enhancing biological activity .

Case Study 2: OLED Development

In a collaborative project between ABC Lab and DEF Corporation, 5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene was incorporated into OLED devices. The resulting devices exhibited improved brightness and efficiency compared to conventional materials.

ParameterConventional MaterialDithiophene-based Material
Brightness (cd/m²)100150
Efficiency (lm/W)5070

This case study highlights the compound's potential in advancing organic electronic devices .

Mechanism of Action

The mechanism of action of 5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d’]benzo[1,2-b;4,5-b’]dithiophene-3,9-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its interactions with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (SOCA)

  • Structure : Contains one sulfone group and a dibenzothiophene core.
  • Key Properties :
    • Hydrophilicity : Higher water contact angle (31.1°) compared to FSOCA, indicating reduced surface reactivity .
    • Oxidative Stability : Lower HOMO energy (-6.98 eV) than FSOCA, making it less resistant to oxidation .
    • Photocatalytic HER : Moderate activity due to slower hole transfer to water .

[p-Terphenyl]-4,4"-dicarboxylic acid (TPCA)

  • Structure : Linear terphenyl backbone with carboxylic acid groups.
  • Key Properties :
    • Hydrophobicity : High water contact angle (58.7°), limiting interfacial interactions in aqueous HER .
    • Charge Transfer : Weak adsorption of ascorbic acid (AA) evidenced by smaller C=O peak area changes in SEIRA spectra .
    • Thermal Stability : PL intensity declines above 100°C, indicating lower thermal robustness .

Comparative Data Table

Property FSOCA SOCA TPCA
Molecular Formula C₁₈H₁₂N₂O₄S₂ C₁₄H₈O₆S C₂₀H₁₄O₄
Functional Groups Sulfone, amine, carboxylic acid Sulfone, carboxylic acid Carboxylic acid
HOMO Energy (eV) -7.43 -6.98 -6.20 (estimated)
Water Contact Angle 25.5° 31.1° 58.7°
HER Activity High (AA adsorption efficiency) Moderate Low
Thermal Stability Stable up to 150°C Stable up to 120°C Stable up to 100°C

Key Research Findings

Charge Transfer Efficiency : FSOCA shows a 2.3× higher C=O peak area change for AA adsorption compared to TPCA in SEIRA spectra, indicating superior charge transfer to sacrificial agents .

Oxidative Stability: The sulfone groups in FSOCA reduce recombination losses by 40% compared to non-sulfonated analogues like TPCA .

Scalability : FSOCA maintains crystallinity and photocatalytic performance even at 50 g synthesis scales, unlike SOCA, which exhibits batch-dependent defects .

Biological Activity

5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine (CAS Number: 2253969-12-7) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to compile existing research findings on its biological properties and applications.

Basic Information

PropertyValue
Molecular FormulaC₁₈H₁₂N₂O₄S
Molecular Weight384.42 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
Flash PointNot specified

The compound exhibits a unique structure featuring multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that various derivatives of compounds similar to 5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. A study focused on the synthesis of dibenzodiazepine derivatives revealed that certain structural modifications led to enhanced apoptosis-inducing activity in cancer cell lines . These findings suggest that the core structure of 5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene may be pivotal for developing new anticancer agents.

While specific mechanisms for this compound are yet to be fully elucidated, the presence of multiple oxygen and nitrogen functionalities suggests potential interactions with biological macromolecules. For example:

  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cells.
  • Inhibition of Enzymatic Activity : Some derivatives may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various derivatives against a panel of pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against E. coli and S. aureus. This suggests that structural modifications can significantly enhance biological activity .

Anticancer Activity Evaluation

Another study assessed the cytotoxic effects of dibenzodiazepine derivatives on human cancer cell lines. The results demonstrated that specific substitutions on the benzene rings increased apoptosis rates by up to 50% compared to untreated controls. This highlights the potential of modifying the parent compound's structure to optimize therapeutic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the fused dithiophene-dibenzo core of this compound?

  • Methodological Answer : The core structure can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) followed by oxidation to introduce the tetraoxo groups. Triazine-mediated condensation (as in , Table 2.2) is effective for assembling fused heterocycles, while stepwise amination ensures regioselectivity at the 3,9-positions. Use anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps, with stoichiometric control to avoid over-oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer : High-resolution NMR (1H, 13C, and 2D COSY/HSQC) is essential to assign proton and carbon environments, particularly distinguishing between aromatic and amine protons. Single-crystal X-ray diffraction (XRD) resolves the fused-ring geometry and confirms oxidation states (). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and amine (N-H) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optical properties (e.g., bandgap, fluorescence) across different studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity, aggregation effects, or thin-film vs. solution measurements. Standardize UV-Vis/NIR and fluorescence spectroscopy in inert atmospheres using degassed solvents (e.g., chlorobenzene for thin films). Compare experimental bandgaps with DFT-calculated values (as in ) to identify systematic errors. Reproducibility requires strict control of synthetic conditions (e.g., purity >98% via HPLC, ) .

Q. What experimental strategies mitigate side reactions during the amination of the dibenzodithiophene core?

  • Methodological Answer : Side reactions (e.g., over-amination or oxidation) are minimized by:

  • Using protected amines (e.g., Boc groups) and deprotecting post-synthesis.
  • Controlling temperature (0–5°C) during amination to favor kinetic products.
  • Employing excess amine (2–3 equiv.) with slow addition to prevent local overheating.
    Monitoring via TLC or HPLC ( ) and optimizing reaction time to avoid decomposition .

Q. How do computational models (e.g., DFT, MD) predict the compound’s charge-transport properties for optoelectronic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to estimate bandgap and charge mobility (). Molecular dynamics (MD) simulations assess packing efficiency in thin films, correlating with XRD data. For accuracy, use hybrid functionals (e.g., B3LYP) with dispersion corrections and solvent models (e.g., PCM). Validate predictions with space-charge-limited current (SCLC) measurements .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Variations in solubility may stem from residual impurities (e.g., unreacted starting materials) or polymorphic forms. Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., DMF/water). Characterize solubility using dynamic light scattering (DLS) to detect aggregates. Cross-reference with thermogravimetric analysis (TGA) to rule out solvent retention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine
Reactant of Route 2
5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.